BL-8040 - 664334-36-5

BL-8040

Catalog Number: EVT-262783
CAS Number: 664334-36-5
Molecular Formula: C97H144FN33O19S2
Molecular Weight: 2159.5494
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

BL-8040, also known as BL-8040 and 4F-benzoyl-TN14003, is a synthetic peptide classified as a CXC chemokine receptor 4 (CXCR4) antagonist. [, , ] It plays a significant role in scientific research, particularly in oncology and immunology, by disrupting the CXCL12/CXCR4 signaling axis. This axis is implicated in various physiological and pathological processes, including hematopoietic stem cell homing, immune cell trafficking, and tumor growth. [, ]

Molecular Structure Analysis

A detailed molecular structure analysis of BL-8040 is provided in paper [], which investigates the structural basis of its binding to the CXCR4 receptor. The paper highlights the importance of motixafortide's six cationic residues that establish charge-charge interactions with acidic CXCR4 residues. Additionally, two bulky chemical moieties of motixafortide are identified as crucial for restricting the conformations of CXCR4 residues involved in receptor activation.

Mechanism of Action

BL-8040 acts as a high-affinity antagonist of the CXCR4 receptor. [, , , ] This means it binds to CXCR4 and blocks the binding of its natural ligand, CXCL12 (stromal cell-derived factor 1, SDF-1). [, , , ] This blockade disrupts the CXCL12/CXCR4 signaling axis, which has several downstream effects:

  • Hematopoietic Stem Cell Mobilization: By inhibiting CXCR4, BL-8040 releases hematopoietic stem and progenitor cells (HSPCs) from their bone marrow niche into peripheral blood. [, , , , ] This mobilization is rapid and sustained, making it a potential agent for HSPC collection in transplantation therapies. [, , , ]
  • Antitumor Activity: BL-8040 demonstrates anti-leukemic activity by mobilizing leukemia cells from the bone marrow, where they are protected from chemotherapy, into the peripheral blood where they become more susceptible to treatment. [, , , ] It also induces apoptosis (programmed cell death) in leukemia cells and inhibits their survival signals. [, , , ]
  • Immunomodulatory Effects: BL-8040 influences immune cell trafficking. [, , ] In tumor models, it has been shown to increase the infiltration of effector T cells into the tumor microenvironment, enhancing anti-tumor immunity. [, ] In other contexts, it has been shown to inhibit the infiltration, migration, viability, and differentiation of regulatory T cells (Tregs), potentially reducing immunosuppression within the tumor microenvironment. []
Physical and Chemical Properties Analysis
  • High Affinity for CXCR4: BL-8040 has a strong affinity for the CXCR4 receptor with an IC50 ranging from 0.42 to 4.5 nM. [, , , ]
  • Long Receptor Occupancy: BL-8040 exhibits a slow dissociation rate from CXCR4 (Kd = 3.38e-5 s-1), resulting in prolonged receptor occupancy (>48 hours), which contributes to its sustained biological effects. [, , , ]
  • High Plasma Protein Binding: BL-8040 demonstrates high plasma protein binding (>99%), which influences its pharmacokinetic profile. []
Applications
  • Hematopoietic Stem Cell Mobilization: BL-8040 is being investigated as a single-agent or combination therapy for mobilizing HSPCs in healthy donors and patients with multiple myeloma undergoing transplantation. [, , , , ] Its rapid and robust mobilization capacity, alongside its favorable safety profile, makes it a potential alternative to current G-CSF based regimens. [, , , ]
  • Acute Myeloid Leukemia (AML) Treatment: Research suggests that BL-8040 could be a potential therapeutic option for AML. [, , , ] By mobilizing AML blasts from the protective bone marrow niche and inducing their apoptosis, BL-8040 enhances the efficacy of chemotherapy. [, , ]
  • T-cell Acute Lymphoblastic Leukemia (T-ALL) Treatment: Studies demonstrate the efficacy of BL-8040 in preclinical models of T-ALL, where it induces cell death through a non-apoptotic mechanism. [, , ] Clinical trials exploring its use in combination with other agents for relapsed or refractory T-ALL are ongoing. [, ]
  • Solid Tumor Treatment: BL-8040 is being investigated in combination with immune checkpoint inhibitors and chemotherapy for treating solid tumors, including pancreatic cancer. [, ] Preclinical data suggests that it can enhance the efficacy of these treatments by modulating the tumor microenvironment and promoting T cell infiltration. [, ]
  • Immunomodulatory Applications: BL-8040's ability to modulate immune cell trafficking, particularly its effects on Tregs, makes it a potential target for further research in autoimmune diseases and transplantation. []

AMD3100 (Plerixafor)

Compound Description: AMD3100, also known as Mozobil, is a bicyclam, a type of CXCR4 antagonist. It is clinically approved in combination with granulocyte colony-stimulating factor (G-CSF) for the mobilization of hematopoietic stem cells (HSCs) in patients with multiple myeloma and non-Hodgkin lymphoma. []

Relevance: AMD3100 is a first-generation CXCR4 antagonist and serves as a reference point for comparing the efficacy and properties of newer CXCR4 antagonists, such as BL-8040. Studies have shown that BL-8040 exhibits a higher binding affinity for CXCR4 and longer receptor occupancy compared to AMD3100. [, ] Additionally, while AMD3100 primarily acts as a mobilizing agent, BL-8040 has demonstrated direct anti-tumor effects, including inducing apoptosis in AML cells, both in vitro and in vivo. [, ]

4F-benzoyl-TN14003

Compound Description: 4F-benzoyl-TN14003 is a 14-residue biostable synthetic peptide analog of T140, a naturally occurring CXCR4 antagonist found in horseshoe crab. [] It is a potent and specific CXCR4 antagonist with potential anti-cancer and anti-inflammatory properties. [, ]

Compound Description: T140 is a naturally occurring 14-amino acid peptide derived from the horseshoe crab. It acts as a specific antagonist for the CXCR4 receptor, demonstrating antiviral and anticancer properties. []

Relevance: T140 is a naturally occurring precursor to both 4F-benzoyl-TN14003 and BL-8040. These synthetic analogs were developed based on the structure and activity of T140, aiming to enhance its stability, potency, and pharmacokinetic properties. []

ABT-263 (Navitoclax)

Compound Description: ABT-263, also known as Navitoclax, is a potent, orally bioavailable BCL-2 inhibitor. It targets BCL-2, BCL-XL, and BCL-w, proteins involved in apoptosis regulation. []

Relevance: ABT-263 is investigated in combination with BL-8040 to enhance anti-leukemic effects in T-cell acute lymphoblastic leukemia (T-ALL) models. Preclinical data suggests a synergistic effect between these two compounds in inducing T-ALL cell death. [] This synergy likely arises from BL-8040's ability to mobilize leukemia cells from the bone marrow, making them more susceptible to ABT-263's pro-apoptotic effects.

AC220 (Quizartinib)

Compound Description: AC220, also known as Quizartinib, is a second-generation tyrosine kinase inhibitor that selectively targets FLT3, a receptor tyrosine kinase often mutated in AML. []

Relevance: AC220 is investigated in combination with BL-8040 as a potential treatment strategy for AML, particularly in patients with FLT3-ITD mutations. Preclinical studies have shown synergistic anti-leukemic effects when these two compounds are used together. [, ] This synergy likely stems from BL-8040's ability to disrupt the protective bone marrow microenvironment while AC220 directly targets the FLT3 signaling pathway crucial for AML cell survival.

Cytarabine (Ara-C)

Compound Description: Cytarabine, often abbreviated as Ara-C, is a chemotherapy drug that inhibits DNA synthesis and is commonly used in the treatment of various hematological malignancies, including acute myeloid leukemia (AML). [, , ]

Relevance: Cytarabine is investigated in combination with BL-8040 as a potential treatment for AML. Studies suggest that BL-8040 can enhance the efficacy of Cytarabine by mobilizing AML cells from the protective bone marrow microenvironment into the peripheral blood, where they become more susceptible to Cytarabine's cytotoxic effects. [, , ]

G-CSF (Granulocyte colony-stimulating factor)

Compound Description: Granulocyte colony-stimulating factor (G-CSF) is a naturally occurring cytokine that stimulates the bone marrow to produce more white blood cells, particularly neutrophils. It is widely used clinically to stimulate hematopoiesis and mobilize stem cells from the bone marrow into the peripheral blood for collection and transplantation. [, , ]

Relevance: G-CSF is frequently used in combination with BL-8040 to enhance the mobilization of hematopoietic stem cells (HSCs) from the bone marrow into the peripheral blood. This combination strategy aims to increase the yield of HSCs collected, potentially leading to faster engraftment and improved outcomes in patients undergoing stem cell transplantation. [, , ]

Nelarabine

Compound Description: Nelarabine is a prodrug of 9-β-D-arabinofuranosylguanine (ara-G), a purine nucleoside analog that inhibits DNA synthesis. It is primarily used in the treatment of T-cell acute lymphoblastic leukemia (T-ALL) and lymphoblastic lymphoma. []

Relevance: Nelarabine is investigated in combination with BL-8040 as a potential treatment strategy for T-cell acute lymphoblastic leukemia (T-ALL). The rationale behind this combination lies in the ability of BL-8040 to disrupt the interactions between T-ALL cells and the bone marrow microenvironment, potentially enhancing the efficacy of Nelarabine in eliminating these leukemia cells. []

Pembrolizumab

Compound Description: Pembrolizumab is a humanized monoclonal antibody that targets the programmed cell death protein 1 (PD-1) receptor, an immune checkpoint protein expressed on T-cells. By blocking PD-1, Pembrolizumab helps activate the immune system to attack cancer cells. It is approved for the treatment of various cancer types, including melanoma, lung cancer, and head and neck cancer. [, ]

Relevance: Pembrolizumab is investigated in combination with BL-8040 as a potential treatment strategy for pancreatic ductal adenocarcinoma (PDAC). This combination approach aims to enhance the anti-tumor immune response by disrupting the immunosuppressive tumor microenvironment, which is often enriched with immunosuppressive cells. [, ] BL-8040's ability to modulate the tumor microenvironment, coupled with Pembrolizumab's immune checkpoint inhibition, may lead to synergistic anti-tumor effects.

Properties

CAS Number

664334-36-5

Product Name

Motixafortide

IUPAC Name

(3S,6S,9S,12S,15R,20R,23S,26S,29S,32S)-3,6-bis(4-aminobutyl)-N-[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]-15-[[(2S)-2-[[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[(4-fluorobenzoyl)amino]pentanoyl]amino]pentanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-26-(3-carbamimidamidopropyl)-9,23-bis[3-(carbamoylamino)propyl]-12,29-bis[(4-hydroxyphenyl)methyl]-2,5,8,11,14,22,25,28,31-nonaoxo-17,18-dithia-1,4,7,10,13,21,24,27,30-nonazabicyclo[30.3.0]pentatriacontane-20-carboxamide

Molecular Formula

C97H144FN33O19S2

Molecular Weight

2159.5494

InChI

InChI=1S/C97H144FN33O19S2/c98-60-33-31-58(32-34-60)78(135)119-65(19-8-42-113-93(104)105)79(136)121-68(21-10-44-115-95(108)109)83(140)126-73(51-56-25-30-57-14-1-2-15-59(57)48-56)87(144)130-75-53-152-151-52-74(88(145)118-63(77(101)134)18-7-41-112-92(102)103)129-84(141)69(23-12-46-117-97(111)150)122-81(138)66(20-9-43-114-94(106)107)124-86(143)72(50-55-28-37-62(133)38-29-55)128-90(147)76-24-13-47-131(76)91(148)70(17-4-6-40-100)125-82(139)64(16-3-5-39-99)120-80(137)67(22-11-45-116-96(110)149)123-85(142)71(127-89(75)146)49-54-26-35-61(132)36-27-54/h1-2,14-15,25-38,48,63-76,132-133H,3-13,16-24,39-47,49-53,99-100H2,(H2,101,134)(H,118,145)(H,119,135)(H,120,137)(H,121,136)(H,122,138)(H,123,142)(H,124,143)(H,125,139)(H,126,140)(H,127,146)(H,128,147)(H,129,141)(H,130,144)(H4,102,103,112)(H4,104,105,113)(H4,106,107,114)(H4,108,109,115)(H3,110,116,149)(H3,111,117,150)/t63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-/m0/s1

InChI Key

JJVZSYKFCOBILL-MKMRYRNGSA-N

SMILES

C1CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2C1)CCCCN)CCCCN)CCCNC(=O)N)CC3=CC=C(C=C3)O)NC(=O)C(CC4=CC5=CC=CC=C5C=C4)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C6=CC=C(C=C6)F)C(=O)NC(CCCNC(=N)N)C(=O)N)CCCNC(=O)N)CCCNC(=N)N)CC7=CC=C(C=C7)O

Solubility

Soluble in DMSO, not in water

Synonyms

BKT140; BKT 140; BKT-140; BL8040; BL 8040; BL-8040. TN-14003; 4F-Benzoyl-TN14003; TF 14016; TF14016; TF-14016.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.